N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide
Overview
Description
N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide: is a compound that features a thiophene ring system, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
The synthesis of N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with sulfonamide groups. For instance, the reaction between 2-thiophenemethylamine and thiophene-2-sulfonyl chloride under basic conditions can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound has potential antimicrobial and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation pathways .
Comparison with Similar Compounds
N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide: can be compared with other thiophene derivatives, such as:
Thiophene-2-sulfonamide: Lacks the thiophen-2-ylmethyl group, which may affect its biological activity.
2-Thiophenemethylamine: Contains an amine group instead of a sulfonamide group, leading to different chemical properties and reactivity.
Thiophene-2-carboxamide: Features a carboxamide group, which can influence its solubility and biological activity. The uniqueness of lies in its specific structure, which combines the properties of both thiophene and sulfonamide groups, potentially enhancing its biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S3/c11-15(12,9-4-2-6-14-9)10-7-8-3-1-5-13-8/h1-6,10H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHITYUYCQCBQJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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